Product packaging for 3-Methoxy Desloratadine(Cat. No.:CAS No. 165739-63-9)

3-Methoxy Desloratadine

Cat. No.: B020778
CAS No.: 165739-63-9
M. Wt: 340.8 g/mol
InChI Key: ARUFAUXFQSCDIE-UHFFFAOYSA-N
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Description

3-Methoxy Desloratadine is a characterized metabolite of the selective histamine H1 receptor antagonist, Desloratadine. This high-purity reference standard is essential for advanced analytical and pharmacological research. It serves as a critical tool for studying the metabolic pathways and pharmacokinetics of Desloratadine, enabling precise quantification and metabolite identification in biological matrices via techniques like LC-MS. Researchers utilize this compound to investigate the structure-activity relationships of antihistamine agents and to support the development and validation of robust bioanalytical methods. Supplied with comprehensive analytical data, including Certificate of Analysis (CoA) with HPLC purity confirmation, to ensure reproducibility and reliability in your experimental workflows. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21ClN2O B020778 3-Methoxy Desloratadine CAS No. 165739-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-chloro-6-methoxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c1-24-17-11-15-3-2-14-10-16(21)4-5-18(14)19(20(15)23-12-17)13-6-8-22-9-7-13/h4-5,10-12,22H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFAUXFQSCDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593322
Record name 8-Chloro-3-methoxy-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165739-63-9
Record name 8-Chloro-3-methoxy-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways and Enzymology of 3 Substituted Desloratadine Formation

Elucidation of Metabolic Transformations Leading to 3-Hydroxydesloratadine (B129375)

The generation of 3-hydroxydesloratadine from desloratadine (B1670295) is not a direct hydroxylation event but rather a multi-step pathway that has been a subject of extensive research. nih.govbioivt.com This process involves an initial conjugation step, followed by oxidation, and finally deconjugation. nih.gov

Role of UGT2B10 in Initial N-Glucuronidation of Desloratadine

The first and obligatory step in the formation of 3-hydroxydesloratadine is the N-glucuronidation of the parent compound, desloratadine. nih.govwikipedia.org This reaction is catalyzed by the specific UDP-glucuronosyltransferase isoform, UGT2B10. nih.govwikipedia.org This initial conjugation reaction forms desloratadine-N-glucuronide, a necessary intermediate for the subsequent hydroxylation step. helsinki.fi Studies using chemical inhibitors have confirmed the critical role of UGT2B10; for instance, nicotine, a known inhibitor of UGT2B10, completely blocked the conversion of desloratadine to 3-hydroxydesloratadine in human liver microsomes. nih.gov

Involvement of CYP2C8 in Subsequent 3-Hydroxylation

Following N-glucuronidation, the intermediate desloratadine-N-glucuronide undergoes 3-hydroxylation. wikipedia.orghelsinki.fi This oxidative reaction is selectively catalyzed by the cytochrome P450 isoform CYP2C8. wikipedia.orghelsinki.fi It is crucial to note that CYP2C8 does not directly metabolize desloratadine to 3-hydroxydesloratadine. helsinki.fi The presence of UGT2B10 and the formation of the N-glucuronide conjugate are prerequisites for CYP2C8 to act. helsinki.firesearchgate.net Inhibition studies have demonstrated that potent CYP2C8 inhibitors, such as gemfibrozil (B1671426) glucuronide, significantly block the formation of 3-hydroxydesloratadine. bioivt.comresearchgate.net

Mechanisms of Deconjugation in the Formation of 3-Hydroxydesloratadine

The final step in this pathway is the deconjugation of the 3-hydroxydesloratadine-N-glucuronide intermediate. nih.govhelsinki.fi This process, which releases the active metabolite 3-hydroxydesloratadine, is believed to occur rapidly and non-enzymatically. nih.goveuropa.eu The instability of the N-glucuronide conjugate after the 3-hydroxylation step likely leads to its spontaneous hydrolysis. helsinki.fi The resulting 3-hydroxydesloratadine can then be further metabolized, for example, by O-glucuronidation. helsinki.finih.gov

Characterization of Enzyme Systems Responsible for 3-Substituted Desloratadine Formation

The identification and characterization of the specific enzyme isoforms involved in the metabolism of desloratadine have been pivotal in understanding the variability in its clinical pharmacology.

Identification of Key Cytochrome P450 Isoforms

While CYP2C8 is the primary enzyme responsible for the 3-hydroxylation of desloratadine-N-glucuronide, other CYP isoforms are involved in the metabolism of desloratadine and its parent compound, loratadine (B1675096), through different pathways. helsinki.firesearchgate.net For instance, the conversion of loratadine to desloratadine is mediated by CYP3A4 and CYP2D6. academeresearchjournals.orgresearchgate.netnih.gov Minor metabolic pathways for desloratadine itself, leading to the formation of 5-hydroxy and 6-hydroxy metabolites, are catalyzed by enzymes such as CYP3A4, CYP2D6, and CYP1A1. helsinki.firesearchgate.net However, these are considered minor elimination routes compared to the formation of 3-hydroxydesloratadine. helsinki.fi

Table 1: Key Cytochrome P450 Isoforms in Desloratadine and Loratadine Metabolism

EnzymeSubstrateProductRole
CYP2C8 Desloratadine-N-glucuronide3-Hydroxydesloratadine-N-glucuronideMajor pathway for 3-hydroxydesloratadine formation helsinki.finih.gov
CYP3A4 LoratadineDesloratadineMajor pathway for desloratadine formation from loratadine academeresearchjournals.orgresearchgate.net
CYP2D6 LoratadineDesloratadineContributes to desloratadine formation from loratadine academeresearchjournals.orgresearchgate.net
CYP1A1 Desloratadine5-Hydroxydesloratadine, 6-HydroxydesloratadineMinor metabolic pathway researchgate.net

Identification of Key UDP-Glucuronosyltransferase Isoforms

The UDP-glucuronosyltransferase (UGT) family of enzymes plays a crucial role in the metabolism of desloratadine, both in the initial step of 3-hydroxydesloratadine formation and in its subsequent inactivation.

UGT2B10 has been unequivocally identified as the key isoform responsible for the initial N-glucuronidation of desloratadine, a mandatory step for the subsequent CYP2C8-mediated hydroxylation. nih.govbioivt.comresearchgate.net Desloratadine itself has been identified as a relatively selective inhibitor of UGT2B10. nih.govwikipedia.org

Once 3-hydroxydesloratadine is formed, it undergoes further conjugation, primarily O-glucuronidation, to form 3-hydroxydesloratadine-O-glucuronide. helsinki.finih.gov The UGT isoforms responsible for this inactivation step include UGT1A1, UGT1A3, and UGT2B15. helsinki.fi

Table 2: Key UDP-Glucuronosyltransferase Isoforms in Desloratadine Metabolism

EnzymeSubstrateProductRole
UGT2B10 DesloratadineDesloratadine-N-glucuronideObligatory first step in 3-hydroxydesloratadine formation nih.govwikipedia.org
UGT1A1 3-Hydroxydesloratadine3-Hydroxydesloratadine-O-glucuronideInactivation of the active metabolite helsinki.fi
UGT1A3 3-Hydroxydesloratadine3-Hydroxydesloratadine-O-glucuronideInactivation of the active metabolite helsinki.fi
UGT2B15 3-Hydroxydesloratadine3-Hydroxydesloratadine-O-glucuronideInactivation of the active metabolite helsinki.fi

Contributions of Non-Enzymatic Processes

A critical non-enzymatic process is involved in the formation of 3-hydroxydesloratadine. Following the CYP2C8-mediated hydroxylation of desloratadine-N-glucuronide, the removal of the glucuronide group occurs through a rapid, spontaneous hydrolysis reaction that does not require an enzyme. europa.euycombinator.comnih.gov This deconjugation is a key step in yielding the active metabolite, 3-hydroxydesloratadine.

Variability in Metabolic Phenotypes and Genetic Polymorphisms Influencing 3-Substituted Desloratadine Formation

Significant inter-individual variability exists in the metabolism of desloratadine, leading to different metabolic phenotypes.

Analysis of "Poor Metabolizer" Phenotypes

A subset of the population exhibits a "poor metabolizer" (PM) phenotype for desloratadine, characterized by a decreased ability to form 3-hydroxydesloratadine. nih.govintlab.online In these individuals, plasma concentrations of desloratadine are significantly elevated, with reported 6-fold higher area under the curve (AUC) values and 3-fold higher maximum concentrations (Cmax) compared to normal metabolizers. fujifilm.com The elimination half-life of desloratadine is also substantially prolonged in PMs, to approximately 89 hours, compared to 27 hours in normal metabolizers. doi.org The prevalence of the poor metabolizer phenotype varies among different ethnic populations, with an estimated frequency of about 2% in Caucasians and 18% in individuals of African descent. doi.orgintlab.online Despite the increased exposure to desloratadine, this phenotype has not been associated with clinically significant adverse effects. nih.gov

Genotypic Correlates of Altered Metabolic Capacity

The genetic basis for the poor metabolizer phenotype is believed to be linked to polymorphisms in the genes encoding the primary enzymes responsible for desloratadine metabolism, namely UGT2B10 and CYP2C8. europa.eufujifilm.com Genetic variations in these enzymes can lead to reduced or absent enzyme activity, thereby impairing the metabolic pathway. intlab.onlinesynlab-sd.commdpi.com However, some studies in specific populations, such as healthy Chinese subjects, have not found a direct correlation between the investigated genotypes of CYP2C8 and UGT2B10 and the metabolic ratio of desloratadine. nih.gov This suggests that other genetic or regulatory factors may also contribute to the observed phenotypic variability.

In Vitro and In Vivo Approaches to Elucidating Metabolic Pathways

The complex metabolic pathway of desloratadine was elucidated primarily through in vitro studies using human-derived liver preparations.

Studies Utilizing Human Liver Microsomes

Human liver microsomes (HLMs), which are rich in phase I (CYP) and phase II (UGT) enzymes, have been instrumental in studying desloratadine metabolism. mdpi.comscispace.com Early studies with HLMs were unable to generate 3-hydroxydesloratadine. It was later discovered that the formation of this metabolite in HLMs requires the fortification with cofactors for both CYP and UGT enzymes, specifically NADPH and UDP-glucuronic acid (UDPGA), respectively. bioivt.comcore.ac.uknih.gov This finding was crucial in uncovering the obligatory initial N-glucuronidation step. Chemical inhibition studies in HLMs using nicotine, a UGT2B10 inhibitor, were shown to completely block the formation of 3-hydroxydesloratadine, further confirming the role of this specific UGT isoform. europa.euycombinator.com

Application of Cryopreserved Human Hepatocytes

Data Tables

Table 1: Key Enzymes in 3-Hydroxydesloratadine Formation

StepReactionEnzymeCellular Location
1N-glucuronidation of DesloratadineUGT2B10Endoplasmic Reticulum
23-hydroxylation of Desloratadine-N-glucuronideCYP2C8Endoplasmic Reticulum
3DeconjugationNon-enzymaticNot Applicable

Table 2: Pharmacokinetic Parameters in Different Desloratadine Metabolizer Phenotypes

ParameterNormal MetabolizerPoor MetabolizerFold-Increase in PMs
Desloratadine Half-life (t½)~27 hours doi.org~89 hours fujifilm.com~3.3
Desloratadine CmaxNormal~3-fold higher fujifilm.com~3
Desloratadine AUCNormal~6-fold higher fujifilm.com~6

Table 3: In Vitro Inhibition of 3-Hydroxydesloratadine Formation in Cryopreserved Human Hepatocytes (CHHs)

InhibitorTarget Enzyme% Inhibition
Gemfibrozil glucuronideCYP2C891% nih.govdrugbank.com
1-AminobenzotriazoleGeneral P450 inhibitor98% nih.govdrugbank.com
MontelukastCYP2C873-100% drugbank.com
Clopidogrel glucuronideCYP2C873-100% drugbank.com

Insights from Animal Models and Radiotracer Studies

Animal models and radiotracer studies have been instrumental in elucidating the metabolic fate of desloratadine, revealing significant species-specific differences when compared to human metabolism. These studies underscore the challenges in using traditional animal models to predict human metabolic pathways for this compound.

Preclinical studies have been conducted in various animal species, including mice, rats, monkeys, and guinea pigs. europa.eutandfonline.comresearchgate.neteuropa.eu A consistent and critical finding across these models is that the metabolic profile of desloratadine in animals differs substantially from that in humans. europa.eu In animal models, the primary metabolic routes are 5- and 6-hydroxylation, in stark contrast to the predominant 3-hydroxylation pathway observed in humans. europa.eutandfonline.com The formation of 3-hydroxydesloratadine and its subsequent glucuronide, which are the major metabolites in humans, occurs only at trace levels in conventional nonclinical species like mice, rats, and monkeys. tandfonline.com

Radiotracer studies, often utilizing [14C]-labeled loratadine, have provided quantitative data on the excretion and biotransformation of the parent compound and its primary metabolite, desloratadine. researchgate.net Following a single oral administration of [14C]loratadine to mice, rats, and monkeys, the radioactivity was predominantly eliminated through the feces. researchgate.net In these species, extensive metabolism was confirmed, with over 50 metabolites profiled. researchgate.net Across mice, rats, and monkeys, 5-hydroxy-desloratadine was identified as the major fecal metabolite. researchgate.net There were also notable gender and species differences in circulating metabolites; for example, the major circulating metabolite in male rats is a pyridine-N-oxide derivative of a desloratadine (DL) derivative. researchgate.net In contrast, in both male and female mice and male monkeys, the primary circulating metabolite is a glucuronide conjugate of an aliphatic hydroxylated loratadine. researchgate.net

The limitations of conventional animal models in replicating human-specific metabolism led to the development of more advanced models. A study utilizing chimeric mice with humanized livers (TK-NOG mice transplanted with human hepatocytes) demonstrated a metabolic profile that closely mirrored that of humans. tandfonline.com These humanized-liver mice preferentially catalyzed the formation of 3-hydroxydesloratadine and its O-glucuronide, both in vitro using their hepatocytes and in vivo following oral administration of desloratadine. tandfonline.com

After a single oral dose, the humanized-liver mice exhibited lower plasma concentrations of desloratadine and higher concentrations of its human-specific metabolites (3-hydroxydesloratadine and its O-glucuronide) compared to control mice. tandfonline.com Furthermore, the amounts of 3-hydroxydesloratadine and its O-glucuronide excreted in the feces and urine of humanized-liver mice were significantly higher than in control mice, in which 5- and 6-hydroxydesloratadine were the predominant excreted metabolites. tandfonline.com This highlights the unique metabolic pathway involving initial N-glucuronidation by UGT2B10 followed by hydroxylation by CYP2C8, which is not significantly present in standard laboratory animals. wikipedia.orgnih.gov

The table below summarizes the key differences in desloratadine metabolism observed between standard animal models and humanized-liver mice, which reflect human metabolism more accurately.

Table 1: Comparative Metabolism of Desloratadine in Animal Models

Feature Standard Animal Models (Mice, Rats, Monkeys) Humanized-Liver Mice
Primary Metabolic Pathway 5- and 6-hydroxylation europa.eutandfonline.com 3-hydroxylation tandfonline.com
Major Fecal Metabolite 5-Hydroxy-desloratadine researchgate.net 3-hydroxydesloratadine and its O-glucuronide tandfonline.com
Major Circulating Metabolites Varies by species and gender (e.g., pyridine-N-oxide in male rats, glucuronide of hydroxylated loratadine in mice) researchgate.net 3-hydroxydesloratadine and its O-glucuronide tandfonline.com

| Formation of 3-hydroxydesloratadine | Trace levels tandfonline.com | Preferential formation tandfonline.com |

Radiolabeling has also been used to track the disposition of the drug in humans, where approximately 87% of a [14C]-desloratadine dose was recovered in equal measure in urine and feces as various metabolic products. drugbank.comopenaccessjournals.com In contrast, laboratory animals excrete a smaller fraction of unchanged desloratadine, with 0.7% to 5% of the dose found in urine and 2% to 15% in feces. europa.eu

Based on a comprehensive review of publicly available scientific literature, there is a significant lack of specific pharmacological data for the compound "3-Methoxy Desloratadine." While its parent compound, Desloratadine, and its primary metabolite, 3-Hydroxydesloratadine, are extensively studied, detailed research findings on the H1-receptor affinity, potency, and specific anti-inflammatory and immunomodulatory activities of the 3-Methoxy derivative are not available in the searched resources.

Desloratadine is well-documented as a potent H1-receptor antagonist with significant anti-inflammatory properties. openaccessjournals.com It is metabolized primarily to 3-Hydroxydesloratadine, which retains some biological activity before undergoing glucuronidation. wikipedia.orgresearchgate.netdrugbank.com The glucuronidated form of the 3-hydroxy metabolite is considered inactive at the H1 receptor. europa.eu

However, specific studies detailing the pharmacological profile of this compound, as required by the requested outline, could not be located. Chemical suppliers list the compound , but peer-reviewed studies quantifying its receptor binding, effects on cytokine and leukotriene release, eosinophil chemotaxis, or cell adhesion molecule expression are not present in the search results.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline focusing solely on this compound. The data required to populate the specified sections and subsections is not available in the public domain.

Pharmacological Profile of 3 Substituted Desloratadine Derivatives

Anti-Inflammatory and Immunomodulatory Activities

Effects on Superoxide (B77818) Generation and Oxidative Stress Pathways

In patients with chronic idiopathic urticaria (CIU), a condition linked to oxidative stress, treatment with desloratadine (B1670295) has been shown to significantly reduce the levels of reactive oxygen species (ROS) and superoxide dismutase (SOD) activity. nih.gov Before treatment, these patients exhibited elevated concentrations of ROS and SOD activity compared to healthy individuals. nih.gov A study involving patients with chronic spontaneous urticaria (CSU) also found that desloratadine treatment led to a significant increase in total antioxidant status (TAS) and the activity of antioxidant enzymes like glutathione (B108866) S-transferase (GST), glutathione peroxidase (GPx), catalase (CAT), and SOD. nih.govambs-journal.co.uk Specifically, desloratadine has been shown to inhibit superoxide anion production by activated polymorphonuclear neutrophils. hres.ca This suggests that the anti-inflammatory effects of desloratadine may be partly due to its ability to modulate oxidative stress pathways. openaccessjournals.com

Given that 3-Methoxy Desloratadine is a derivative of desloratadine, it is plausible that it may share similar antioxidant properties, although direct experimental evidence is required to confirm this. The structural modification at the 3-position could potentially influence its potency and efficacy in modulating these pathways.

Receptor Specificity and Off-Target Interactions

Desloratadine, the parent compound of this compound, exhibits a complex interaction with muscarinic acetylcholine (B1216132) receptors. While it is primarily a potent and selective H1-receptor antagonist, some studies indicate that at concentrations significantly higher than those required for antihistamine activity, desloratadine can act as an antagonist at various subtypes of muscarinic acetylcholine receptors. wikipedia.orgeuropa.eu

In vivo studies in animal models have shown that desloratadine can inhibit muscarinic receptor-mediated effects. For instance, in pithed rats, desloratadine inhibited the negative inotropic and chronotropic effects induced by the muscarinic agonist oxotremorine, suggesting an interaction with cardiac M2 and M3 receptors. nih.govnih.gov However, in conscious mice, desloratadine did not significantly block oxotremorine-induced salivation and lacrimation, which are primarily mediated by peripheral M3 receptors. nih.govnih.gov This suggests that at therapeutic doses, desloratadine's antimuscarinic effects on salivary and lacrimal glands are not clinically significant. nih.govnih.gov

It is important to note that the antimuscarinic activity of desloratadine is considered to be of low clinical relevance at standard therapeutic doses. europa.eu The introduction of a methoxy (B1213986) group at the 3-position in this compound could alter its affinity for muscarinic receptors, but specific data on this derivative is lacking.

There is limited direct evidence regarding the interaction of this compound with serotonin (B10506) receptors. However, information on the parent compound, desloratadine, suggests a low potential for significant interactions. While some antihistamines are known to interact with serotonin receptors, this is not a prominent feature of desloratadine's pharmacological profile at therapeutic concentrations. Studies on desloratadine primarily focus on its high selectivity for the H1 receptor. drugbank.com The potential for central nervous system (CNS) effects through interaction with various neurotransmitter receptors, including serotonin, is generally low for second-generation antihistamines like desloratadine due to their limited ability to cross the blood-brain barrier. jiaci.orgjiaci.org

Central Nervous System Penetration and Activity

A key characteristic of second-generation antihistamines, including desloratadine, is their limited penetration of the blood-brain barrier (BBB). skintherapyletter.commedcentral.com This property is attributed to factors such as lower lipophilicity and being a substrate for P-glycoprotein, an efflux transporter in the BBB that actively removes certain substances from the central nervous system. jiaci.orgjiaci.org Although desloratadine has a molecular weight similar to some first-generation antihistamines that readily cross the BBB, its physicochemical properties restrict its entry into the brain. jiaci.orgjiaci.orgscielo.br

Animal studies have confirmed that desloratadine does not readily cross the blood-brain barrier. skintherapyletter.com However, some reports of CNS side effects like somnolence and hallucinations, although rare, suggest that some passage across the BBB may occur. ujms.net

The limited BBB penetration of desloratadine directly translates to low occupancy of central histamine (B1213489) H1 receptors. Positron Emission Tomography (PET) studies in humans have been instrumental in quantifying this. A study comparing desloratadine and its parent drug, loratadine (B1675096), found that the brain H1 receptor occupancy (H1RO) after a standard oral dose of desloratadine (5 mg) was very low, at approximately 6.47%. nih.govnih.gov In contrast, loratadine showed a higher H1RO of about 13.8%. nih.govnih.gov

For an antihistamine to be classified as non-sedating, its central H1 receptor occupancy should generally not exceed 20-30% at therapeutic doses. jiaci.org The low H1RO of desloratadine is consistent with its classification as a non-sedating antihistamine and its favorable CNS safety profile. nih.govnih.gov There was no significant difference in subjective sleepiness between subjects who received desloratadine and those who received a placebo. nih.govnih.gov

The introduction of a methoxy group in this compound could potentially alter its lipophilicity and interaction with BBB transporters, thereby affecting its CNS penetration and subsequent H1 receptor occupancy. However, without specific studies on this derivative, its CNS activity remains speculative.

Data Tables

Table 1: Central H1 Receptor Occupancy of Desloratadine

AntihistamineDoseMean H1 Receptor Occupancy (H1RO)Reference
Desloratadine5 mg6.47% ± 10.5% nih.govnih.gov
Loratadine10 mg13.8% ± 7.00% nih.govnih.gov

Pharmacokinetic Characterization of 3 Substituted Desloratadine Derivatives

Systemic Disposition of 3-Hydroxydesloratadine (B129375) in Biological Systems

Following oral administration of Desloratadine (B1670295), its metabolite, 3-Hydroxydesloratadine, appears in the plasma. Analysis of plasma concentrations has shown similar time to reach maximum plasma concentration (Tmax) and half-life values for both Desloratadine and 3-Hydroxydesloratadine. pom.go.id In studies on healthy volunteers, the mean Tmax for 3-Hydroxydesloratadine was observed at approximately 4.7 to 4.9 hours after administration of a Desloratadine-containing formulation. scispace.com

The peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC), which represents total drug exposure, have been quantified in various studies. For instance, after administration of a fixed-dose combination tablet, the mean Cmax for 3-Hydroxydesloratadine was found to be between 0.781 and 0.898 ng/mL. scispace.com It is noteworthy that certain individuals, known as "poor metabolizers," exhibit a decreased ability to form 3-Hydroxydesloratadine. nih.govrwandafda.gov.rwpom.go.id This phenotype is defined by an AUC ratio of 3-hydroxydesloratadine to desloratadine of less than 0.1 or a desloratadine half-life exceeding 50 hours. nih.govrwandafda.gov.rwpom.go.id Approximately 6% of the general population falls into this category. nih.govrwandafda.gov.rwpom.go.id

Table 1: Plasma Pharmacokinetic Parameters for 3-Hydroxydesloratadine

Parameter Value Study Population
Tmax (Time to Peak Plasma Concentration) ~4.7 - 4.9 hours Healthy Volunteers scispace.com
Cmax (Peak Plasma Concentration) 0.781 - 0.898 ng/mL Healthy Volunteers scispace.com

| Half-life (t½) | Similar to Desloratadine (~27 hours) | Healthy Volunteers rwandafda.gov.rwpom.go.id |

Preclinical studies, primarily in rats, have investigated the distribution of Desloratadine and its metabolites into various tissues. Following administration, Desloratadine shows extensive tissue distribution, with tissue-to-plasma concentration ratios greater than one, particularly in the liver and bowel. europa.eu While specific distribution data for 3-Hydroxydesloratadine is less detailed, studies on related compounds show wide distribution in organs such as the liver, spleen, thymus, heart, and adrenal glands. researchgate.net The concentrations in immune-regulatory tissues like the spleen were found to be higher than in the thymus. researchgate.net Importantly, radiolabeled tissue distribution studies in rats and radioligand H1-receptor binding studies in guinea pigs have shown that the parent compound, Desloratadine, does not readily cross the blood-brain barrier, and its main metabolite, 3-Hydroxydesloratadine, also exhibits primarily peripheral activity. nih.govpom.go.idwikipedia.org

3-Hydroxydesloratadine exhibits significant binding to plasma proteins. In humans, it is approximately 85% to 89% bound to these proteins. nih.govfda.govrwandafda.gov.rwpom.go.identworld.infofda.gov This is slightly higher than the protein binding of its parent compound, Desloratadine (82% to 87%). nih.govfda.govrwandafda.gov.rwpom.go.identworld.infofda.gov Studies in subjects with impaired renal function have shown that the protein binding of both Desloratadine and 3-Hydroxydesloratadine remains unaltered. nih.govfda.govrwandafda.gov.rwentworld.infofda.gov

Table 2: Plasma Protein Binding of Desloratadine and 3-Hydroxydesloratadine

Compound Plasma Protein Binding (%)
Desloratadine 82% - 87% nih.govfda.govrwandafda.gov.rwpom.go.identworld.infofda.gov

| 3-Hydroxydesloratadine | 85% - 89% nih.govfda.govrwandafda.gov.rwpom.go.identworld.infofda.gov |

Elimination Pathways of 3-Hydroxydesloratadine and Conjugates

The body eliminates 3-Hydroxydesloratadine and its conjugates through multiple pathways, primarily involving the kidneys and the biliary system. The structural modifications from Desloratadine to 3-Hydroxydesloratadine, specifically hydroxylation, increase the compound's hydrophilicity, which facilitates its clearance from the body. scbt.com

The kidneys are a principal organ for the excretion of water-soluble drug metabolites. msdmanuals.com After its formation, 3-Hydroxydesloratadine is subsequently glucuronidated, a Phase II metabolism reaction that further increases its polarity and water solubility. nih.govfda.govmhmedical.com This conjugation makes the metabolite more amenable to renal excretion. mhmedical.comtrc-p.nl A human mass balance study showed that metabolic products of Desloratadine are distributed almost equally between urine and feces. rwandafda.gov.rw In studies using chimeric mice with humanized livers, the O-glucuronide of 3-hydroxydesloratadine was identified as a predominant metabolite in both plasma and urine. nih.govresearchgate.net The process of renal excretion involves glomerular filtration of the unbound drug and potentially active tubular secretion. mhmedical.comtrc-p.nl The high polarity of the glucuronide conjugate prevents it from diffusing back into the circulation from the renal tubules, trapping it in the urine for elimination. msdmanuals.commhmedical.com

Alongside renal excretion, a significant portion of Desloratadine metabolites is eliminated via the biliary and fecal routes. wikipedia.orgentworld.info A human mass balance study documented that approximately 87% of a radiolabeled Desloratadine dose was recovered, with the metabolic products being equally distributed in urine and feces. rwandafda.gov.rw Studies in humanized-liver mice provided more specific insights, detecting both 3-Hydroxydesloratadine and its O-glucuronide as major drug-related materials in the bile. nih.govresearchgate.net Interestingly, only 3-Hydroxydesloratadine was detected in the feces. nih.govresearchgate.net This suggests that a portion of the 3-Hydroxydesloratadine found in feces originates from the deconjugation of its O-glucuronide by gut microflora after being excreted in the bile. nih.govresearchgate.net This process of excretion into the bile and potential reabsorption from the intestine is known as enterohepatic circulation. msdmanuals.com

Table 3: List of Compounds

Compound Name
3-Hydroxydesloratadine
3-Methoxy Desloratadine
5-hydroxydesloratadine
6-hydroxydesloratadine
Desloratadine
Desloratadine N-glucuronide

Pharmacokinetic Profile of this compound Remains Uncharacterized in Publicly Available Literature

A comprehensive review of scientific and medical literature reveals a significant gap in the pharmacokinetic data for the chemical compound this compound. Despite extensive searches, no specific studies detailing its half-life, accumulation kinetics, or the influence of physiological and pathophysiological conditions on its behavior in the body could be identified.

The requested article, intended to focus solely on the pharmacokinetic characterization of this compound, cannot be generated due to the absence of research findings on this specific derivative. The available body of research on related compounds, primarily the parent drug desloratadine and its major active metabolite, 3-hydroxydesloratadine, provides a stark contrast, with numerous studies detailing their pharmacokinetic profiles. However, this information cannot be extrapolated to this compound without specific scientific investigation.

The outline provided for the article included the following sections for which no data could be procured for this compound:

Advanced Analytical Methodologies for 3 Substituted Desloratadine Derivatives

Development and Validation of Bioanalytical Techniques

The accurate quantification of 3-substituted desloratadine (B1670295) derivatives in biological matrices necessitates the development and validation of highly sensitive and specific bioanalytical methods. These methods are fundamental in pharmacokinetic and bioequivalence studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of 3-hydroxydesloratadine (B129375) and other derivatives in biological fluids due to its high selectivity and sensitivity. capes.gov.brnih.gov Several LC-MS/MS methods have been developed and validated for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma. nih.govnih.govnih.gov

These methods typically utilize a triple quadrupole mass spectrometer operating in the positive ion mode with a turbo ion spray or electrospray ionization source. nih.govpsu.edu The multiple reaction monitoring (MRM) mode is employed for quantification, tracking specific precursor to product ion transitions for each analyte and their deuterated internal standards. psu.edu For instance, the mass transition for 3-hydroxydesloratadine is often monitored at m/z 327.10 → 275.10. psu.edu The use of deuterated internal standards, such as [2H4]3-OH desloratadine, is a common practice to ensure accuracy and precision by compensating for matrix effects and variability in extraction and ionization. capes.gov.brnih.govnih.gov

The calibration curves for these methods are typically linear over a wide concentration range, for example, from 25 pg/mL to 10,000 pg/mL or 0.05 ng/mL to 10 ng/mL, with a quadratic regression often providing the best fit. capes.gov.brnih.govresearchgate.net The lower limit of quantitation (LLOQ) is consistently low, often around 25 or 50 pg/mL, demonstrating the high sensitivity of these methods. capes.gov.brpsu.edu

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Desloratadine311.10259.20 psu.edu
3-Hydroxydesloratadine327.10275.10 psu.edu
Desloratadine-d4 (IS)315.20263.20 psu.edu
3-Hydroxydesloratadine-d4 (IS)331.10279.10 psu.edu

Optimization of Sample Preparation and Extraction Procedures

Effective sample preparation is critical to remove interfering endogenous components from biological matrices and to concentrate the analytes of interest. For 3-substituted desloratadine derivatives, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

LLE, often using solvents like diethyl ether or a mixture of diethyl ether and dichloromethane, has been successfully used for the extraction of desloratadine and 3-hydroxydesloratadine from plasma. nih.govpsu.edusemanticscholar.org This technique is followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase. thieme-connect.com

SPE, particularly using automated 96-well plates, offers high-throughput sample processing and clean extracts. capes.gov.brnih.govresearchgate.net This method has demonstrated high extraction efficiency, with one study reporting an 85% extraction efficiency for both desloratadine and 3-hydroxydesloratadine from plasma. amazonaws.com The recovery of analytes is an important validation parameter, with reported mean recoveries for 3-hydroxydesloratadine being around 69.3%. nih.gov

Protein precipitation is another technique used, where a protein precipitating agent like methanol (B129727) is added to the plasma sample to denature and remove proteins. nih.govamegroups.cn

Extraction MethodKey FeaturesApplication ExampleReference
Liquid-Liquid Extraction (LLE)Use of organic solvents (e.g., diethyl ether) to partition analytes.Extraction from human plasma. nih.govsemanticscholar.org psu.edu
Solid-Phase Extraction (SPE)High-throughput using 96-well plates, provides clean extracts.Automated extraction from human plasma. capes.gov.brnih.gov researchgate.net
Protein PrecipitationSimple and fast method using solvents like methanol.Extraction from rat plasma. amegroups.cn nih.gov

Quantification in Various Biological Matrices (e.g., Plasma, Urine, Tissue)

The developed bioanalytical methods have been successfully applied to quantify 3-substituted desloratadine derivatives in various biological matrices.

Plasma: The majority of published methods focus on the quantification in human plasma to support pharmacokinetic and bioequivalence studies. capes.gov.brnih.govnih.govnih.govpsu.edu These methods are validated for accuracy, precision, selectivity, and stability, meeting regulatory requirements. capes.gov.br Stability studies have shown that desloratadine and 3-hydroxydesloratadine are stable in human plasma under various conditions, including long-term storage at -22°C, multiple freeze-thaw cycles, and at room temperature for extended periods. capes.gov.brnih.gov

Urine and Feces: Human mass balance studies have documented the recovery of desloratadine and its metabolites in urine and feces. fda.govpom.go.id In these studies, approximately 87% of a radiolabeled dose of desloratadine was recovered, equally distributed between urine and feces as metabolic products. fda.govpom.go.iddrugbank.com In animal studies with humanized-liver mice, 3-hydroxydesloratadine O-glucuronide was a major urinary metabolite, while desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine were major fecal excretion products. tandfonline.com

Tissue: The distribution of desloratadine and its metabolites, including 3-hydroxydesloratadine, has been investigated in various tissues in animal models. thieme-connect.com LC-MS/MS methods have been developed to quantify these compounds in tissue homogenates from organs such as the liver, spleen, thymus, and heart. thieme-connect.com

Chromatographic Separation Techniques for Metabolite Resolution

Effective chromatographic separation is essential to resolve 3-Methoxy Desloratadine and other derivatives from the parent drug and other metabolites, ensuring accurate quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique used. Various C18 columns are commonly employed for the separation. nih.govnih.govpsu.edunih.gov The choice of the analytical column and mobile phase composition is optimized to achieve good peak shape, resolution, and a reasonable run time.

Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265), disodium (B8443419) hydrogen phosphate). nih.govnih.govpsu.edu Gradient or isocratic elution can be used depending on the complexity of the separation. For instance, one method utilized a mobile phase of methanol, acetonitrile, and 5mM ammonium formate in water (30:20:50, v/v/v) for the simultaneous determination of desloratadine and 3-hydroxydesloratadine. nih.govresearchgate.net Another method employed a gradient elution with acetonitrile and 10 mM ammonium acetate (B1210297) containing 0.2% formic acid. thieme-connect.com The flow rates are typically in the range of 0.25 to 1.0 mL/min. nih.govthieme-connect.com

The selection of the column is critical. While C18 columns are widely used, other stationary phases like C8 and cyano (CN) columns have also been explored. psu.edutandfonline.com A C8 column was used for the separation of loratadine (B1675096) and desloratadine in beagle plasma. tandfonline.com In one study, a cyano column showed high retention for the analytes, leading to longer run times, making the C18 column a more suitable choice for their specific application. psu.edu

Application of Radiotracer Studies in Metabolic Profiling

Radiotracer studies, particularly with carbon-14 (B1195169) (¹⁴C) labeled desloratadine, have been instrumental in elucidating the metabolic fate of the drug. These studies provide a comprehensive picture of absorption, distribution, metabolism, and excretion (ADME).

A human mass balance study using ¹⁴C-desloratadine revealed that approximately 87% of the administered dose was recovered, with equal amounts found in urine and feces as metabolic products. fda.govpom.go.iddrugbank.com This indicates extensive metabolism of desloratadine. These studies have been crucial in identifying the major metabolic pathways and the relative importance of different excretion routes.

Furthermore, radiolabeled tissue distribution studies in animal models, such as rats, have helped to understand the distribution of desloratadine and its metabolites into various tissues, confirming that desloratadine does not readily cross the blood-brain barrier. fda.govpom.go.id

Toxicological and Safety Evaluations of 3 Substituted Desloratadine Derivatives

In Vitro Cytotoxicity Assessments

The cytotoxic potential of desloratadine (B1670295) and its derivatives has been evaluated in various cell lines. While specific studies on 3-methoxy desloratadine are not prominent, research on related compounds provides insight into their general cytotoxic profile.

Recent studies have explored the cytotoxic effects of both ionic and micellar forms of desloratadine. One study using a murine melanoma B16 cell line found that desloratadine exhibited some antiproliferative activity, with IC50 values of 8.863 μg/mL for the ionic form and 5.160 μg/mL for the micellar form. rrpharmacology.ru The same study noted that desloratadine at concentrations of 31.5-125 μg/mL was cytotoxic to human dermal fibroblast (HDF) cells, with cell viability reduced to between 39-57%. rrpharmacology.ru Previous research also indicated that desloratadine could reduce the viability of human glioblastoma cell lines with an IC50 value of 15 μg/mL by increasing reactive oxygen species and caspase activity. rrpharmacology.ru

Furthermore, various synthetic derivatives of loratadine (B1675096) and desloratadine have been assessed for their cytotoxic activities. For instance, certain cyanoguanidine derivatives of loratadine have shown in vitro cytotoxicity against mammary (MCF-7, MDA-MB-231) and colon (HT-29) carcinoma cells, with some compounds being more potent than the reference drug 5-fluorouracil. researchgate.netresearchgate.net Other studies on novel γ-alkylidene butenolide derivatives of desloratadine also reported cytotoxic activity against specific cancer cell lines. researchgate.net

Table 1: Summary of In Vitro Cytotoxicity Data for Desloratadine and its Derivatives

Compound/Derivative Cell Line Endpoint Result Citation
Desloratadine (ionic form) Murine Melanoma B16 IC50 8.863 μg/mL rrpharmacology.ru
Desloratadine (micellar form) Murine Melanoma B16 IC50 5.160 μg/mL rrpharmacology.ru
Desloratadine Human Glioblastoma U251 IC50 15 μg/mL (50 μM) rrpharmacology.ru
Desloratadine Human Dermal Fibroblast (HDF) Cytotoxicity Observed at 31.5-125 μg/mL rrpharmacology.ru
Cyanoguanidine derivative of loratadine (3c) Mammary Carcinoma (MCF-7) Cytotoxicity More potent than 5-fluorouracil researchgate.netresearchgate.net
γ-Alkylidene butenolide derivatives of desloratadine Ec9706 cells IC50 19.39 μM (for compound 9c) researchgate.net

Genotoxicity and Mutagenicity Studies

Comprehensive genotoxicity assessments have been conducted for desloratadine and its primary metabolite, 3-hydroxydesloratadine (B129375), to evaluate their potential to cause genetic damage. These studies are crucial for predicting potential carcinogenicity.

Standard regulatory genotoxicity test batteries have been employed, and the results have consistently shown a lack of genotoxic or mutagenic potential. europa.eu In a reverse mutation assay (Ames test) using Salmonella/E. coli, desloratadine showed no evidence of mutagenic potential. nih.govhres.ca Furthermore, in two different assays for chromosomal aberrations—the human peripheral blood lymphocyte clastogenicity assay and the mouse bone marrow micronucleus assay—desloratadine did not demonstrate any genotoxic effects. nih.govhres.ca Regulatory bodies have concluded that neither desloratadine nor its major human metabolite, 3-hydroxydesloratadine, are genotoxic. europa.eu These non-clinical studies reveal no special hazard for humans based on conventional genotoxicity studies. europa.eu

Table 2: Summary of Genotoxicity and Mutagenicity Studies for Desloratadine

Assay Type Test System Compound Tested Result Citation
Reverse Mutation Assay Salmonella/E. coli (Ames Test) Desloratadine Negative nih.govhres.ca
Chromosomal Aberration Assay Human Peripheral Blood Lymphocytes Desloratadine Negative nih.govhres.ca
Micronucleus Assay Mouse Bone Marrow Desloratadine Negative nih.govhres.ca
Various Genotoxicity Studies Not specified 3-Hydroxydesloratadine Negative europa.eu

Preclinical Safety Pharmacology Studies

Preclinical safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems. For desloratadine and its derivatives, the focus has been primarily on the cardiovascular and central nervous systems.

Given the history of cardiotoxic effects with some second-generation antihistamines, the cardiovascular safety of desloratadine has been extensively scrutinized. nih.gov Studies have consistently demonstrated that desloratadine has a favorable cardiovascular safety profile, with no clinically relevant effects on cardiac repolarization (QTc interval). openaccessjournals.comnih.gov

Preclinical studies showed no evidence of blockade of cardiac potassium channels (including the hERG channel) or prolongation of the action potential in guinea pig papillary muscle. europa.eueuropa.eu In animal models, single doses did not alter the corrected QT interval (QTc). fda.gov Even at high doses, desloratadine does not appear to interfere with hERG channels or other cardiac conduction parameters. europa.eunih.gov Clinical pharmacology trials in humans have confirmed these findings, showing no prolongation of the QTc interval even at doses nine times the clinical dose administered for ten days. europa.eueuropa.eueuropa.eu The cardiovascular safety profile of desloratadine is considered excellent, with no significant changes in cardiac activity observed at therapeutic doses, at high doses, or when co-administered with cytochrome P450 inhibitors. researchgate.netportico.org

Table 3: Summary of Preclinical and Clinical Cardiovascular Safety Evaluations

Study Type Model/Subject Key Finding Result Citation
In Vitro Assay hERG Potassium Channels No interference with hERG channels up to 10 µM. No Blockade europa.eunih.gov
In Vitro Assay Guinea Pig Papillary Muscle No prolongation of action potential. No Effect europa.eu
In Vivo Animal Study Rats, Guinea Pigs No alteration of QTc interval. Safe fda.gov
Clinical Pharmacology Trial Healthy Volunteers No QTc prolongation at 9 times the clinical dose (45 mg/day for 10 days). Safe europa.eueuropa.eueuropa.euportico.org
Drug Interaction Study Healthy Volunteers Co-administration with ketoconazole (B1673606) or erythromycin (B1671065) did not cause clinically relevant ECG changes. Safe nih.goveuropa.eu

A key advantage of third-generation antihistamines like desloratadine is their intended lack of central nervous system (CNS) side effects, such as sedation. tandfonline.com Preclinical studies support this characteristic.

Table 4: Summary of Central Nervous System Safety Findings

Study Type Model Key Finding Result Citation
Behavioral Study Mice, Rats No behavioral effects at doses up to 300 mg/kg (mice) and 12 mg/kg (rats). No CNS Effect europa.eu
Anticonvulsant Study Mice No anticonvulsant effect up to 160 mg/kg. No CNS Effect europa.eu
Receptor Binding Study Guinea Pigs Did not inhibit ex vivo binding of 3H-mepyramine in the brain. Poor BBB Penetration europa.eu
Clinical Trials Humans Does not elicit impairment in cognition or motor performance. Non-sedating openaccessjournals.com

Long-Term Safety Profile and Accumulation Studies

The long-term safety of desloratadine is supported by data from both preclinical chronic toxicity studies and clinical trials. These studies also provide information on the potential for the drug and its metabolites to accumulate in the body with repeated dosing.

Desloratadine is extensively metabolized, primarily to 3-hydroxydesloratadine, which is then glucuronidated. nih.govfda.gov Following once-daily dosing for 14 to 28 days, an approximate two-fold accumulation of desloratadine and 3-hydroxydesloratadine is observed, which is consistent with their elimination half-lives (approximately 27 hours). hres.cafda.goveuropa.euhres.ca This level of accumulation has been determined to not be clinically meaningful or relevant. hres.caeuropa.euhres.ca There is no evidence of clinically significant drug accumulation following once-daily dosing for up to 14 days. europa.euhres.ca

Long-term carcinogenicity studies were conducted using both loratadine (which metabolizes to desloratadine) and desloratadine itself. nih.govfda.gov In a 2-year study in mice, desloratadine did not show significant increases in the incidence of any tumors. nih.govfda.gov Non-clinical data from conventional studies of safety pharmacology, repeated dose toxicity, and carcinogenic potential reveal no special long-term hazard for humans. europa.eu

Table 5: Summary of Accumulation and Long-Term Safety Data

Study Type Subject/Model Duration Key Finding Result Citation
Pharmacokinetic Study Healthy Volunteers 14-28 days Approx. 2-fold accumulation of desloratadine and 3-hydroxydesloratadine. Not Clinically Relevant hres.caeuropa.euhres.ca
Carcinogenicity Study Mice 2 years No significant increase in tumor incidence. Non-carcinogenic nih.govfda.gov
Chronic Toxicity Rats, Monkeys Up to 3 months Toxicological profiles of desloratadine and loratadine are similar. No Special Hazard fda.gov

Table 6: List of Compounds Mentioned

Compound Name
This compound
Desloratadine
3-Hydroxydesloratadine
Loratadine
N-(3-hydroxy)propyl desloratadine
5-fluorouracil
γ-alkylidene butenolide derivatives
Cyanoguanidine derivatives
Ketoconazole

Structure Activity Relationship Studies of 3 Substituted Desloratadine Derivatives

Impact of 3-Position Substitution on Receptor Binding Affinity

The affinity of a ligand for its receptor is a primary indicator of its potential potency. Desloratadine (B1670295) itself exhibits a remarkably high binding affinity for the histamine (B1213489) H1 receptor, among the highest of all second-generation antihistamines. portico.orgnih.govlymphosign.com Radioligand binding studies have demonstrated that desloratadine's affinity for the H1 receptor is approximately 15 to 50 times higher than that of its parent compound, loratadine (B1675096), and significantly greater than other antihistamines like fexofenadine (B15129) and cetirizine. portico.orgeuropa.eugoogle.com

Modification at the 3-position of the desloratadine scaffold has profound effects on H1 receptor binding. This position is the primary site of metabolic hydroxylation in humans, leading to the formation of 3-hydroxydesloratadine (B129375). researchgate.net While 3-hydroxydesloratadine is an active metabolite, its subsequent glucuronidation to 3-hydroxy-desloratadine glucuronide results in a compound that is inactive at the H1 receptor. openaccessjournals.comeuropa.eu This suggests that the introduction of a large, polar group like a glucuronide at the 3-position abolishes binding affinity, likely due to steric hindrance or unfavorable interactions within the receptor's binding pocket.

CompoundReceptorBinding Affinity (pKi)Relative Affinity vs. Desloratadine
Desloratadine Histamine H19.11x
Rupatadine Histamine H18.4~5x Lower
Loratadine Histamine H1~7.1~100x Lower
3-hydroxy-desloratadine glucuronide Histamine H1InactiveN/A

This table presents comparative binding affinity data based on available literature. europa.euacs.orgnih.gov pKi is the negative logarithm of the inhibitory constant (Ki); a higher pKi value indicates stronger binding affinity.

Influence of Functional Group Modifications on Pharmacological Efficacy

The pharmacological efficacy of desloratadine derivatives is closely linked to their receptor binding affinity and their intrinsic activity at the H1 receptor. Desloratadine acts as an inverse agonist, which means it not only blocks the action of histamine but also reduces the basal activity of the H1 receptor. lymphosign.comwikipedia.org It is significantly more potent than loratadine, with in vitro studies showing a 10- to 20-fold higher potency and animal studies indicating a 2.5- to 4-fold higher potency. europa.eurrpharmacology.ru

The key human metabolite, 3-hydroxydesloratadine, retains biological activity, demonstrating that the introduction of a hydroxyl group at the 3-position is compatible with pharmacological efficacy. openaccessjournals.comportico.orgrrpharmacology.ru This finding is crucial as it establishes that this position can tolerate small polar substitutions without losing antihistaminic effect.

Correlations Between Structural Features and Metabolic Fate

The metabolic fate of desloratadine is strongly dictated by its chemical structure, with the 3-position playing a central role in human metabolism. The primary metabolic pathway for desloratadine involves a three-step sequence: N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation via CYP2C8, and finally a rapid, non-enzymatic deconjugation to yield 3-hydroxydesloratadine. wikipedia.orgchemicalbook.com This 3-hydroxy metabolite is then subjected to a second glucuronidation step for excretion. researchgate.nethres.ca

This pathway is notably different from that observed in preclinical animal models, where hydroxylation at the 5- and 6-positions of the tricyclic ring predominates. europa.euresearchgate.net This species-specific difference underscores how the structural features of the desloratadine molecule interact differently with the metabolic enzymes of humans versus animals.

The existence of 3-Methoxy Desloratadine as a synthetic intermediate suggests a strategy to influence this metabolic pathway. By "capping" the 3-position with a methoxy (B1213986) group, the primary site of oxidative metabolism by CYP2C8 is blocked. This modification would predictably alter the metabolic profile of the compound, potentially shunting metabolism towards other pathways (like 5- or 6-hydroxylation, as seen in animals) or increasing the parent compound's half-life. Such structural modifications are a common strategy in drug design to improve pharmacokinetic properties.

SpeciesPrimary Metabolic PathwayKey Metabolite(s)
Humans 3-Hydroxylation, followed by glucuronidation. researchgate.netwikipedia.org3-Hydroxydesloratadine. researchgate.netwikipedia.org
Mice, Rats 5- and 6-Hydroxylation. europa.euresearchgate.net5-Hydroxydesloratadine, 6-Hydroxydesloratadine. researchgate.net

This table summarizes the primary metabolic pathways of desloratadine in different species, highlighting the structural influence on metabolic fate.

Computational Modeling and Molecular Dynamics Simulations of Derivative Interactions

Computational tools such as molecular docking and molecular dynamics (MD) simulations have become indispensable for understanding the interactions between antihistamines and the H1 receptor at an atomic level. nih.govvsu.ru These methods provide insights into the binding modes of ligands and help rationalize observed structure-activity relationships.

Simulations of desloratadine bound to the H1 receptor show that the molecule fits snugly within the main orthosteric pocket. nih.gov The tricyclic core is surrounded by hydrophobic residues, and the pyridine (B92270) nitrogen forms a hydrogen bond with Y431(6.51). nih.gov The protonated piperidine (B6355638) nitrogen forms a critical salt bridge with D107(3.32), anchoring the ligand in the pocket. nih.gov

Computational studies have been used to explain the vast difference in affinity between loratadine and desloratadine. The ethoxycarbonyl group on the piperidine ring of loratadine prevents the optimal positioning seen with desloratadine, leading to a much lower binding affinity. nih.gov

Molecular dynamics simulations, which model the movement of the ligand and receptor over time, offer a more dynamic picture of the binding event. nih.govvsu.ru Such simulations can be used to predict how substitutions, such as a methoxy group at the 3-position, might alter the conformation of the ligand within the binding site or affect the stability of key interactions. Docking studies on other desloratadine analogues have been used to guide the synthesis of new derivatives with potentially improved properties by predicting how different substituents will fit within the constraints of the binding pocket. acs.orgmdpi.com These computational approaches are essential for the rational design of next-generation antihistamines based on the desloratadine scaffold.

Future Research Directions for 3 Methoxy Desloratadine and Analogues

The study of desloratadine's metabolism has revealed a complex and unique biochemical pathway, leading to its primary active metabolite, 3-hydroxydesloratadine (B129375). This understanding opens numerous avenues for future research, particularly concerning its synthetic analogue, 3-methoxy desloratadine (B1670295), and other 3-substituted derivatives. The following sections outline key areas where further scientific inquiry is warranted to fully elucidate the metabolic, pharmacodynamic, and therapeutic potential of these compounds.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 3-Methoxy Desloratadine in pharmaceutical formulations, and how are they optimized for accuracy?

  • Answer : High-performance thin-layer chromatography (HPTLC) combined with densitometry is a robust method for quantification. Key parameters include mobile phase composition (e.g., ethyl acetate, n-butanol, ammonia, and methanol) and wavelength selection (e.g., λ=276 nm for optimal detection). Validation should follow ICH guidelines, assessing linearity (3.00–0.05 µg/spot), precision (RSD <5%), and recovery rates via standard addition methods . GC-MS is recommended for detecting degradation products, with retention time comparisons to identify novel peaks .

Q. How does sample preparation inhomogeneity affect assay reproducibility for this compound, and what strategies mitigate variability?

  • Answer : Manual grinding of tablets introduces variability due to particle size disparities. Automated homogenization or validated grinding protocols (e.g., mortar/pestle with ethanol extraction) improve consistency. Metrological acceptance criteria, such as ±5% deviation in average content, should be predefined to minimize aberrant results .

Q. What are the primary degradation pathways of this compound under accelerated aging conditions, and how are degradation products characterized?

  • Answer : UV irradiation induces significant degradation (e.g., near-complete loss after 30 hours), while thermal stress alone has minimal impact. GC-MS analysis identifies degradation products via retention time shifts and new spectral peaks. Stability studies should include photolytic and thermal challenges to profile degradation kinetics .

Q. How is this compound distinguished from its parent compound, Desloratadine, in metabolic studies?

  • Answer : Pharmacokinetic profiling using LC-MS/MS differentiates metabolites based on mass-to-charge ratios and retention times. For example, 3-hydroxydesloratadine (a Desloratadine metabolite) has distinct fragmentation patterns compared to this compound. Poor metabolizers (AUC ratio <0.1) may require adjusted dosing due to altered clearance .

Advanced Research Questions

Q. How can multiway data analysis (e.g., PARAFAC) resolve spectral interferences when quantifying this compound in complex matrices?

  • Answer : PARAFAC decomposes three-dimensional pH-absorbance datasets into spectral, pH, and concentration profiles. This enables simultaneous quantification of this compound and determination of its acid dissociation constant (pKa) in syrups or biologics, bypassing costly UPLC methods. Validation via recovery studies (e.g., 98–102%) ensures accuracy .

Q. What experimental design principles ensure successful analytical method transfer for this compound across laboratories?

  • Answer : A lifecycle approach integrates ATP (Analytical Target Profile) requirements, including precision (±2% RSD) and accuracy (95–105% recovery). Collaborative studies between sending and receiving units should use predefined acceptance criteria (e.g., z-score ≤2) and metrological batch parameters (e.g., uncertainty intervals) .

Q. How do drug-drug interactions influence the pharmacokinetics of this compound, particularly with CYP450 inhibitors?

  • Answer : Co-administration with CYP450 inhibitors (e.g., fluoxetine) increases plasma levels of this compound by reducing hepatic clearance. Population pharmacokinetic models should account for metabolizer phenotypes (e.g., poor vs. extensive) to predict exposure risks. Bioequivalence studies (90% CI: 80–125% for AUC/Cmax) confirm formulation consistency .

Q. What in vitro models are suitable for assessing the intestinal permeability of this compound, and what challenges arise in permeability studies?

  • Answer : Sweetana-Grass diffusion chambers using rat jejunum tissues face limitations due to low recovery rates (<5%) from efflux transporters or metabolic enzymes. Intestinal ring assays or Caco-2 cell monolayers with UPLC-MS detection improve sensitivity. Permeability coefficients (Papp) <1×10<sup>−6</sup> cm/s classify the compound as low-permeability .

Q. What preclinical evidence supports the repurposing of this compound for anticancer applications?

  • Answer : Desloratadine derivatives show antiproliferative effects in bladder cancer cells (e.g., G1-phase arrest, apoptosis via Bax/Bcl-2 modulation). This compound may inhibit EMT (epithelial-mesenchymal transition) by downregulating Snail1/2 and interleukin-6. Dose-response studies (e.g., IC50 values) and autophagy pathway analyses (LC3-II/Beclin-1) are critical for mechanistic validation .

Methodological Notes

  • Data Contradictions : While this compound is structurally related to Desloratadine, direct evidence on its pharmacokinetics is limited. Extrapolations from Desloratadine studies should be cautiously interpreted, with emphasis on structural and metabolic distinctions .
  • Safety Protocols : Handling requires PPE (gloves, ventilation) to avoid inhalation/contact, per SDS guidelines .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.